

Introduction: A Stable and Versatile Reagent for Modern Synthesis

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Compound of Interest

Compound Name: *Potassium (cyclopropylmethyl)trifluoroborate*
Cat. No.: *B1454457*

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Potassium (cyclopropylmethyl)trifluoroborate has emerged as a significant and highly versatile reagent in the field of organic chemistry, particularly for drug discovery and development professionals. As a member of the organotrifluoroborate class of compounds, it serves as a robust and convenient precursor for the introduction of the cyclopropylmethyl moiety—a valuable structural motif in medicinal chemistry.[1] The cyclopropyl group is known to enhance metabolic stability, modulate conformational rigidity, and improve binding interactions with biological targets.[1][2]

Compared to traditional organoboron reagents like boronic acids or esters, **potassium (cyclopropylmethyl)trifluoroborate** offers superior stability towards air and moisture.[3][4][5][6][7] This property simplifies handling, storage, and stoichiometry control, making it a more reliable and reproducible reagent in complex synthetic sequences.[4][7][8] It is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form challenging Csp³-Csp² and Csp³-Csp³ bonds.[1][2]

Physicochemical and Safety Profile

The stability and handling characteristics of **potassium (cyclopropylmethyl)trifluoroborate** are rooted in its fundamental physical and chemical properties. It is a crystalline solid that can be handled on the benchtop without the need for strictly inert atmosphere techniques, a significant advantage over many other organometallic reagents.[7][8]

Core Properties Summary

Property	Value	Reference
CAS Number	1356481-57-6	[9][10]
Molecular Formula	C ₄ H ₇ BF ₃ K	[9][10]
Molecular Weight	162.01 g/mol	[9]
Appearance	White to off-white solid/powder	[11][12]
Melting Point	348-350 °C	[11][13][14]
Stability	Air and moisture stable	[1][3][4][6]

Safety and Handling

As a laboratory chemical, **potassium (cyclopropylmethyl)trifluoroborate** requires appropriate handling procedures to ensure safety.

- **Hazard Identification:** It is classified as an irritant. The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9][15]
- **Precautionary Measures:** Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[15] Handling should occur in a well-ventilated area or a chemical fume hood to avoid breathing dust.[15][16] Hands should be washed thoroughly after handling.[15][16]
- **Storage:** The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[15]

Synthesis and Stability

The synthesis of potassium organotrifluoroborates is typically straightforward and efficient. The most common method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][5] This process converts the tricoordinate, often less stable boronic acid into a tetracoordinate, anionic borate salt, which crystallizes from the reaction mixture.

The enhanced stability of the trifluoroborate salt is a direct consequence of this tetracoordinate structure. The boron atom, now bearing a formal negative charge and coordinated to three strongly electronegative fluorine atoms, is less susceptible to Lewis acidic conditions and oxidative degradation.[4] This inherent stability prevents common side reactions like protodeboronation, which can plague reactions involving boronic acids.[1]

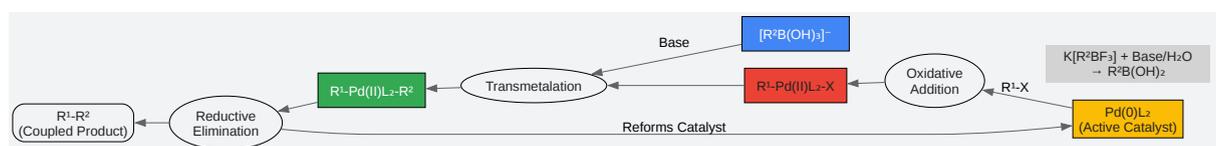
Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of **potassium (cyclopropylmethyl)trifluoroborate** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation enables the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[17]

The Mechanistic Rationale

While organotrifluoroborates are valued for their stability, they are considered "protected" forms of boronic acids.[3][4] In the presence of a base and protic solvents (like water), the trifluoroborate salt undergoes slow hydrolysis in situ to generate the corresponding boronic acid.[3][4][8] This boronic acid is the actual reactive species that participates in the transmetalation step of the catalytic cycle.[4][8] This slow, controlled release of the active species is a key advantage, as it helps to suppress side reactions such as the homocoupling of the electrophilic partner.[4]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Csp³-Csp³ Coupling with Benzyl Chlorides

The following protocol is a representative example of the use of **potassium (cyclopropylmethyl)trifluoroborate** in a Csp³-Csp³ bond-forming reaction, adapted from a published procedure.^[2] This method demonstrates the coupling with various substituted benzyl chlorides, showcasing the reaction's tolerance for both electron-donating and electron-withdrawing groups.^[2]

Objective: To synthesize 1-(cyclopropylmethyl)-4-phenylbenzene.

Materials:

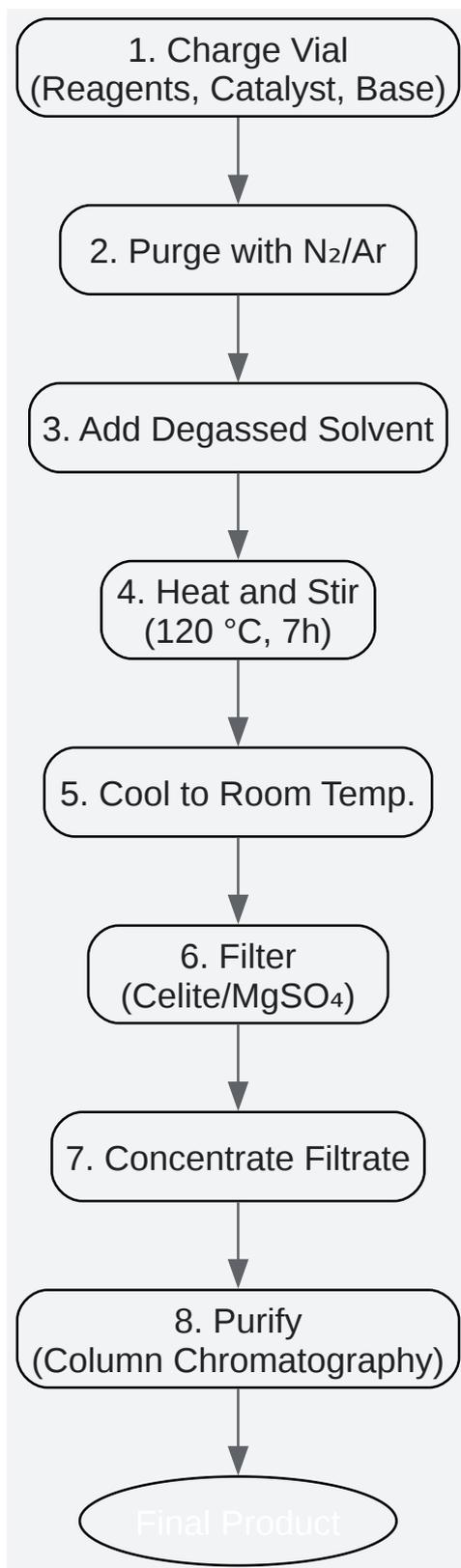
- 4-Phenylbenzyl chloride (1 equivalent)
- **Potassium (cyclopropylmethyl)trifluoroborate** (1.5 equivalents)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or RuPhos (10 mol%)^[2]
- Potassium carbonate (K₂CO₃) (2 equivalents)
- Degassed Toluene/Water mixture (19:1 v/v)

Step-by-Step Procedure:

- Vessel Preparation: To a microwave vial, add 4-phenylbenzyl chloride, **potassium (cyclopropylmethyl)trifluoroborate**, Pd₂(dba)₃, RuPhos, and K₂CO₃.^[2]
- Inert Atmosphere: Seal the vial and purge with dry nitrogen or argon for 5-10 minutes to create an inert atmosphere.
- Solvent Addition: Add the degassed toluene/water mixture via syringe under the inert atmosphere.^[2]

- Reaction: Stir the reaction mixture vigorously at 120 °C for 7 hours.[2] Reaction progress can be monitored by TLC or GC-MS.
- Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and magnesium sulfate to remove the catalyst and inorganic salts.[2]
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the desired product.[2]

This robust protocol highlights the utility of the reagent in constructing challenging alkyl-alkyl bonds, which are of high value in the synthesis of pharmaceutical intermediates.[2]



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Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the characterization of organotrifluoroborates. Multi-nuclear NMR spectroscopy, including ^1H , ^{13}C , ^{19}F , and ^{11}B NMR, provides definitive structural information.[18] The ^{19}F NMR spectrum is particularly informative due to the high sensitivity of the ^{19}F nucleus.[18] For the products resulting from coupling reactions, ^1H and ^{13}C NMR are used to confirm the successful incorporation of the cyclopropylmethyl group. For example, the characteristic signals for the cyclopropylmethyl moiety in coupled products appear at distinct chemical shifts: the CH_2 group around 2.6 ppm and the cyclopropyl protons between 0.2 and 1.1 ppm in the ^1H NMR spectrum.[2]

Conclusion

Potassium (cyclopropylmethyl)trifluoroborate stands out as a superior reagent for introducing the cyclopropylmethyl group into complex molecules. Its remarkable stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists.[1][7] By serving as a stable and reliable surrogate for the corresponding boronic acid, it facilitates the construction of $\text{Csp}^3\text{-Csp}^3$ and $\text{Csp}^3\text{-Csp}^2$ bonds, enabling the synthesis of diverse and sp^3 -rich compound libraries essential for modern drug discovery.

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